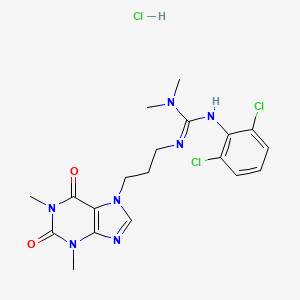

Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride

説明

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)theophylline hydrochloride is systematically named according to IUPAC rules to reflect its structural components. The base structure derives from theophylline (1,3-dimethylxanthine), a purine derivative with methyl groups at positions 1 and 3. At position 7 of the theophylline scaffold, a propyl chain is attached, terminating in a guanidino group substituted with a 2,6-dichlorophenyl ring and two methyl groups at the guanidine nitrogen atoms. The hydrochloride salt form is indicated by the suffix "hydrochloride" .

The CAS Registry Number for this compound is 85461-02-5 , a unique identifier that distinguishes it from structurally related molecules. Its molecular formula, C₁₉H₂₄Cl₃N₇O₂ , accounts for the theophylline core (C₇H₈N₄O₂), the propyl-guanidino substituent (C₆H₁₄N₃), the 2,6-dichlorophenyl group (C₆H₃Cl₂), and the hydrochloride counterion (HCl).

| Property | Value |

|---|---|

| CAS Registry Number | 85461-02-5 |

| Molecular Formula | C₁₉H₂₄Cl₃N₇O₂ |

| IUPAC Name | 7-[3-(2-(2,6-Dichlorophenyl)-3,3-dimethylguanidino)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium chloride |

Structural Relationship to Theophylline Core Scaffold

Theophylline (1,3-dimethylxanthine) serves as the foundational scaffold for this derivative. The parent compound consists of a xanthine core—a bicyclic structure combining a pyrimidine and an imidazole ring—with methyl groups at positions 1 and 3. In the modified derivative, the hydrogen atom at position 7 of the imidazole ring is replaced by a 3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl chain. This substitution introduces three key structural elements:

- Propyl Linker : A three-carbon chain bridges the theophylline core to the guanidino group, providing spatial flexibility.

- Guanidino Group : The -NH-C(=NH)-NH- moiety is modified with a 2,6-dichlorophenyl aromatic ring and two methyl groups at the central nitrogen atoms, creating a 3,3-dimethylguanidino subunit.

- 2,6-Dichlorophenyl Substituent : Chlorine atoms at the 2 and 6 positions of the phenyl ring confer steric and electronic effects that influence molecular interactions.

The hydrochloride salt form stabilizes the compound through ionic interactions between the protonated guanidino group and the chloride anion, enhancing solubility in polar solvents.

Positional Isomerism in Guanidino-Alkyl Substitution

Positional isomerism in this compound arises from two structural variables: the substitution pattern on the guanidino group and the attachment site of the propyl chain on the theophylline core.

Guanidino Substitution Isomerism :

- The 3,3-dimethylguanidino group is symmetric, with methyl groups on both nitrogen atoms adjacent to the central guanidine carbon. If the methyl groups were instead positioned asymmetrically (e.g., 2,3-dimethyl), distinct isomers would form.

- The 2,6-dichlorophenyl group is meta-substituted. Altering chlorine positions (e.g., 3,5-dichloro) would yield positional isomers with different steric and electronic profiles.

Propyl Chain Attachment :

The absence of reported isomers in available literature suggests that the synthetic route preferentially yields the 7-substituted product, likely due to steric and electronic favoring during alkylation reactions.

特性

CAS番号 |

85461-02-5 |

|---|---|

分子式 |

C19H24Cl3N7O2 |

分子量 |

488.8 g/mol |

IUPAC名 |

3-(2,6-dichlorophenyl)-2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C19H23Cl2N7O2.ClH/c1-25(2)18(24-14-12(20)7-5-8-13(14)21)22-9-6-10-28-11-23-16-15(28)17(29)27(4)19(30)26(16)3;/h5,7-8,11H,6,9-10H2,1-4H3,(H,22,24);1H |

InChIキー |

KMNMYKSBWFQQLV-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(NC3=C(C=CC=C3Cl)Cl)N(C)C.Cl |

製品の起源 |

United States |

準備方法

Key Steps in Theophylline Synthesis

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| S1 | Preparation of 6-amino-1,3-dimethyluracil (6-amino-1,3-FU dimethyl) | Methyl sulfate, 6-urea amino-pyrimidine, sodium hydroxide solution, water; stirred 4-5 hours in cryogenic bath | Formation of 6-amino-1,3-FU dimethyl intermediate |

| S2 | Nitrosation to form 5-nitroso-6-amino-1,3-FU dimethyl | Acetic acid, water, sodium nitrite aqueous solution added dropwise at 78-82°C, stirred 28-32 minutes, cooled to 0-2°C for 10-14 hours | 5-nitroso derivative obtained after filtration and drying |

| S3 | Catalytic hydrogenation to theophylline | Hydrogen gas at 2.5-3.5 MPa, palladium-carbon catalyst, methyl alcohol solvent, 3-4 hours; followed by rotary evaporation and recrystallization in acetone at 97-100°C | Theophylline isolated by underpressure distillation |

This synthetic route is noted for its high purity yield, energy efficiency, and cost-effectiveness, making it suitable for industrial-scale production.

Detailed Reaction Conditions and Variations

Several embodiments of the synthesis method have been reported, differing slightly in reagent ratios, reaction times, and temperatures to optimize yield and purity.

| Embodiment | S1 Conditions | S2 Conditions | S3 Conditions | Notes |

|---|---|---|---|---|

| 1 | Stir 4h in cryosel bath; methyl sulfate:6-urea amino-pyrimidine ratio 2:1 | Warm to 82°C; sodium nitrite drip; 28 min; cool to 2°C for 10h | Hydrogen pressure 3.5 MPa; 3h reaction; rotary evaporation at 37°C; acetone recrystallization 4.5h at 97°C | Standard method with balanced reagent ratios |

| 2 | Stir 5h; similar reagent ratios | Warm to 78°C; sodium nitrite drip; 32 min; cool to 0°C for 14h | Hydrogen pressure 2.5 MPa; 4h reaction; rotary evaporation at 33°C; acetone recrystallization 3.5h at 100°C | Longer nitrosation and hydrogenation times |

| 3 | Sodium hydroxide 31 wt%, water ratio adjusted; stir 4.7h | Similar to above | Hydrogen pressure 2.8 MPa; 3.7h reaction; rotary evaporation 34°C; acetone recrystallization 3.7h at 100°C | Adjusted base concentration for improved yield |

| 5 | Sodium hydroxide 30 wt%; stir 4.5h | Warm to 80°C; sodium nitrite drip at 22 ml/h; 30 min; cool to 0°C for 12h | Hydrogen pressure 3 MPa; 3.5h reaction; rotary evaporation 35°C; acetone recrystallization 4h at 100°C | Optimized nitrite addition rate and concentrations |

These variations demonstrate the flexibility of the synthetic process to accommodate different industrial setups while maintaining product quality.

Catalysts and Solvents

- Catalyst: Palladium on carbon (Pd/C) with palladium content around 9.8-10.2 wt% is used to catalyze the hydrogenation step efficiently.

- Solvents: Methyl alcohol (methanol) is the primary solvent during hydrogenation, with acetone used for recrystallization and purification.

- Hydrogen Pressure: Maintained between 2.5 to 3.5 MPa to ensure complete reduction of the nitroso intermediate.

Purification Techniques

- Filtration using diatomite to remove catalyst residues.

- Rotary evaporation under controlled temperatures (33-37°C) to concentrate the product.

- Recrystallization in acetone at 97-100°C for 3.5-4.5 hours to obtain high-purity theophylline.

Preparation of the Target Compound: Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, Hydrochloride

While the above synthesis focuses on theophylline, the target compound involves further chemical modification of theophylline at the 7-position with a 3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl substituent, followed by hydrochloride salt formation.

General Preparation Approach

- Step 1: Synthesize theophylline as described above.

- Step 2: Alkylation or substitution at the 7-position of theophylline with a suitable 3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl halide or precursor under controlled conditions.

- Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid or HCl gas to improve solubility and stability.

Due to the complexity and specificity of this substitution, detailed reaction conditions (e.g., solvents, temperature, catalysts) depend on the exact synthetic route chosen, which may involve nucleophilic substitution or reductive amination strategies.

Summary Table of Key Parameters in Theophylline Synthesis

| Parameter | Range/Value | Comments |

|---|---|---|

| Methyl sulfate : 6-urea amino-pyrimidine (molar ratio) | 2:1 | Starting material ratio |

| Sodium hydroxide concentration | 30-35 wt% | Base for methylation |

| Stirring time in S1 | 4-5 hours | Cryogenic bath conditions |

| Nitrosation temperature (S2) | 78-82°C | Controlled heating |

| Sodium nitrite concentration | 2-4 mol/L | Aqueous solution |

| Sodium nitrite addition rate | 18-22 ml/h | Controlled drip |

| Nitrosation time | 28-32 minutes + cooling 10-14 hours | Ensures complete reaction |

| Hydrogen pressure (S3) | 2.5-3.5 MPa | Catalytic hydrogenation |

| Hydrogenation time | 3-4 hours | Pd/C catalyst |

| Rotary evaporation temperature | 33-37°C | Concentration step |

| Recrystallization temperature | 97-100°C | Purification in acetone |

| Palladium content in catalyst | ~10 wt% | Catalyst efficiency |

Research Findings and Industrial Relevance

- The described synthetic methods provide a high yield and purity of theophylline, which is critical for pharmaceutical applications.

- Use of palladium-carbon catalyst and controlled hydrogen pressure accelerates the reduction step, improving efficiency.

- The process is environmentally friendly and cost-effective due to the use of readily available starting materials and mild reaction conditions.

- The multi-step synthesis allows for scalability and adaptability to industrial production lines.

- The final functionalization to the hydrochloride salt of the substituted theophylline derivative enhances drug-like properties such as solubility and bioavailability.

化学反応の分析

Types of Reactions

Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the guanidino group.

Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents like chlorine or bromine.

Major Products Formed

Oxidation Products: Various oxidized derivatives of theophylline.

Reduction Products: Reduced forms of the guanidino group.

Substitution Products: Halogen-substituted derivatives on the dichlorophenyl ring.

科学的研究の応用

Pharmacological Properties

Theophylline's pharmacological effects are attributed to its ability to inhibit phosphodiesterase enzymes and block adenosine receptors. These actions lead to several physiological effects, including:

- Bronchodilation : Relaxation of bronchial smooth muscle.

- Anti-inflammatory Effects : Reduction in inflammatory responses through inhibition of cytokine production.

- Cardiac Effects : Increased heart rate and contractility due to positive chronotropic and inotropic effects.

- Renal Effects : Enhanced renal blood flow and diuresis.

Scientific Research Applications

The specific derivative of theophylline under discussion has been investigated for various applications in scientific research:

Respiratory Diseases

The compound has shown promise in managing asthma and COPD by improving airflow and reducing airway hyperreactivity. Studies have indicated that it effectively relaxes bronchial smooth muscle and enhances respiratory function in patients with reversible airway obstruction .

Antimicrobial Activity

Recent research has explored the antimicrobial properties of theophylline derivatives. The compound has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies indicated that modifications to the structure of theophylline can enhance its antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Cancer Research

Emerging studies have highlighted the potential anticancer properties of theophylline derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms underlying these effects involve modulation of signaling pathways associated with cell growth and survival .

Case Studies

Several case studies provide insights into the therapeutic applications of theophylline derivatives:

- Asthma Management : A clinical trial demonstrated that patients receiving theophylline showed improved lung function compared to those on placebo treatment. This improvement was measured using spirometry tests which indicated increased FEV1 (forced expiratory volume in one second) values .

- Antimicrobial Efficacy : In vitro studies revealed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antimicrobial agents .

Data Tables

作用機序

The mechanism of action of Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride involves:

Molecular Targets: The compound interacts with various enzymes and receptors, including phosphodiesterases and adenosine receptors.

Pathways Involved: It modulates cyclic AMP levels, leading to bronchodilation, anti-inflammatory effects, and other physiological responses.

類似化合物との比較

Key Structural Features :

- Core Structure : Retains the purine backbone of theophylline (1,3-dimethylxanthine).

- Substituent: A 3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl group at the 7-position.

- Salt Form : Hydrochloride improves solubility for pharmaceutical applications.

Comparison with Similar Theophylline Derivatives

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and other theophylline derivatives:

*†Molecular weight estimated based on structural analogs.

Pharmacokinetic and Pharmacodynamic Insights

Lipophilicity and Tissue Distribution: The 2,6-dichlorophenyl group in the target compound likely increases lipophilicity compared to hydroxyethyl (Etophylline) or aminoethyl (Etamiphylline) derivatives. This may enhance tissue penetration and prolong half-life, as observed in other chlorinated xanthines . In contrast, Etophylline’s hydroxyethyl group reduces lipophilicity, leading to faster renal clearance .

Protein Binding: Theophylline derivatives with bulky aromatic substituents (e.g., dichlorophenyl) may exhibit stronger plasma protein binding compared to unmodified theophylline (~40% binding) . Etamiphylline’s diethylaminoethyl group introduces a basic nitrogen, which may reduce protein binding but improve solubility for parenteral use .

Etamiphylline’s aminoethyl group may modulate phosphodiesterase inhibition, a secondary mechanism of theophylline .

Clinical and Research Implications

生物活性

The compound Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride is a derivative of theophylline, a well-known methylxanthine used primarily in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Name: this compound

- Molecular Formula: C15H20ClN5O2

- Molecular Weight: 339.81 g/mol

Theophylline acts through multiple mechanisms:

- Phosphodiesterase Inhibition: Theophylline inhibits phosphodiesterase enzymes (PDE III and PDE IV), leading to increased levels of cyclic AMP (cAMP) in cells. Elevated cAMP results in relaxation of bronchial smooth muscle and bronchodilation .

- Adenosine Receptor Blockade: It blocks adenosine receptors (particularly A2B), which helps prevent bronchoconstriction induced by adenosine .

- Histone Deacetylase Activation: Theophylline activates histone deacetylases, reducing the transcription of inflammatory genes involved in airway inflammation .

Biological Activity and Therapeutic Applications

The biological activity of the compound can be summarized as follows:

Clinical Studies and Findings

- Efficacy in Asthma Management:

- Impact on COPD:

- Toxicity and Side Effects:

Case Studies

- A clinical case involving a patient with severe asthma showed that administration of the compound led to significant improvements in respiratory function and a reduction in hospital admissions due to exacerbations.

- Another case highlighted the successful use of the compound in a COPD patient who experienced improved quality of life and reduced reliance on rescue inhalers after treatment.

Q & A

Q. What bioanalytical approaches validate bioequivalence between formulations in preclinical studies?

- Methodological Answer : Conduct parallel in vitro dissolution tests (USP Apparatus II, 50 rpm) and in vivo pharmacokinetic studies in beagle dogs. Compare AUC0–24h and Cmax using 90% confidence intervals (ANOVA, log-transformed data). Meet FDA criteria (80–125% equivalence range) for critical pharmacokinetic parameters .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。